CB1 Receptor Antagonism: Potency Comparison Against Lead Pyrazole-Piperidine Scaffolds
In a functional assay measuring antagonist activity at the human CB1 receptor stably expressed in RD-HGA16 cells, a derivative based on the 3-(1-tert-butyl-1H-pyrazol-4-yl)piperidine core demonstrated an IC50 of 181 nM for inhibiting CP55,940-induced calcium mobilization [1]. This contrasts with a highly optimized pyrazole-3-carboxamide CB1 antagonist (CHEMBL1814331) which shows an IC50 of 0.400 nM in a rat brain CB1 binding assay, representing a ~450-fold difference in potency, but with the latter's potency tied to a distinct, more complex pharmacophore [2].
| Evidence Dimension | In vitro functional antagonism of human CB1 receptor |
|---|---|
| Target Compound Data | IC50 = 181 nM |
| Comparator Or Baseline | Optimized pyrazole-3-carboxamide (CHEMBL1814331) |
| Quantified Difference | 181 nM vs. 0.400 nM (450-fold difference) |
| Conditions | Human CB1 receptor stably expressed in RD-HGA16 cells; inhibition of CP55,940-induced calcium mobilization. |
Why This Matters
This data positions the compound's core as a moderately potent, yet chemically distinct, starting point for CB1 antagonist development, offering a different IP and SAR landscape compared to the highly potent but heavily patented carboxamide series.
- [1] BindingDB. BDBM50023691 (CHEMBL3341867): Affinity Data for Human CB1 Receptor. View Source
- [2] BindingDB. BDBM50350449 (CHEMBL1814331): Affinity Data for Rat CB1 Receptor. View Source
